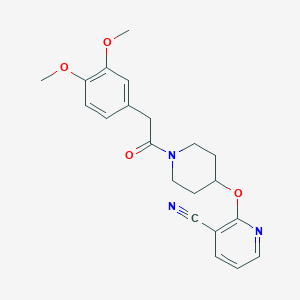

![molecular formula C20H12F3N3 B2559222 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 339106-51-3](/img/structure/B2559222.png)

5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

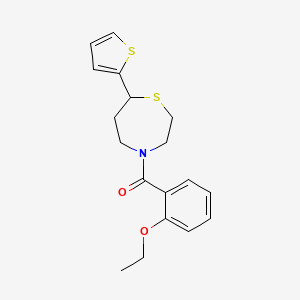

5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is a chemical compound with the formula C20H12F3N3 . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

In pyridazinone derivatives, it has been revealed that the pyridine system is in skew boat conformation, the phenyl ring is in pseudo-axial position, and the pyridazinone ring is planar .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are not explicitly mentioned in the search results. The molecular weight is reported to be 351.32 .Wissenschaftliche Forschungsanwendungen

TTK Inhibitors in Cancer Therapy

5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine: derivatives have been explored as selective inhibitors of Threonine Tyrosine Kinase (TTK), which play a crucial role in cancer cell division. By inhibiting TTK, these compounds can potentially halt the proliferation of cancer cells, offering a targeted approach in oncology .

Anticancer Activity

The trifluoromethyl phenyl moiety, a pivotal motif in many active anticancer compounds, is proposed to be essential for the anticancer activity in this class of compounds. The presence of this group may enhance the ability of these molecules to interact with biological targets, leading to improved efficacy in cancer treatment .

Anti-inflammatory Agents

Pyridazine derivatives, including 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine , have shown potential as anti-inflammatory agents. They could offer an alternative to traditional anti-inflammatory drugs like aspirin, with possibly fewer side effects or enhanced potency .

Wirkmechanismus

Target of Action

The primary targets of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are believed to be certain kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases .

Mode of Action

5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine interacts with these targets by inhibiting their activity. This inhibition can lead to a decrease in disease-causing signals .

Biochemical Pathways

The compound affects pathways related to the activity of the targeted kinases. The downstream effects of this interaction can include the inhibition of prostaglandin E2 and interleukin activity .

Pharmacokinetics

The ADME properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are such that it demonstrates good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .

Result of Action

The molecular and cellular effects of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine’s action include the potent inhibition of the kinase activity of TTK, induction of chromosome missegregation and aneuploidy, and suppression of proliferation of a panel of human cancer cell lines .

Action Environment

The action, efficacy, and stability of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine can be influenced by environmental factors. For example, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Eigenschaften

IUPAC Name |

5,8-diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F3N3/c21-20(22,23)15-11-16-17(13-7-3-1-4-8-13)25-26-18(19(16)24-12-15)14-9-5-2-6-10-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCWNEHRQBXXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)